molecular formula C17H25NO4S B2778437 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone CAS No. 1226446-83-8

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone

Cat. No.: B2778437
CAS No.: 1226446-83-8
M. Wt: 339.45
InChI Key: HXCPFTQLVZZBDE-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic compound of significant interest in medicinal chemistry and oncology research, primarily serving as a key chemical intermediate or potential kinase inhibitor scaffold. Its structural features, particularly the isopropylsulfonylphenyl moiety, are recognized as privileged pharmacophores in targeted cancer therapeutics, similar to those found in developed kinase inhibitors like the ATR inhibitor VX-970/M6620 (Berzosertib) which contains a 4-(isopropylsulfonyl)phenyl group and has demonstrated potent activity in clinical-stage research . The specific molecular architecture of this compound, combining an arylsulfone with a methoxypiperidine core through an ethanone linker, suggests potential application in the exploration of allosteric modulation and selectivity profiles against various kinase targets. Researchers utilize this compound primarily as a building block for developing novel therapeutic agents, particularly in synthesizing more complex molecules aimed at disrupting critical signaling pathways in cancer cells . The methoxypiperidine component may contribute to enhanced blood-brain barrier penetration and overall pharmacokinetic properties, making it valuable for preclinical studies requiring central nervous system exposure. Current investigative applications focus on its incorporation into larger molecular frameworks targeting DNA damage response pathways , enzyme inhibition strategies, and structure-activity relationship studies to optimize potency and selectivity against specific oncology targets. This reagent represents an important tool for chemists and biologists working to advance targeted therapy development, particularly in characterizing novel inhibitory compounds against kinases and other ATP-binding proteins involved in disease progression.

Properties

IUPAC Name

1-(4-methoxypiperidin-1-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-13(2)23(20,21)16-6-4-14(5-7-16)12-17(19)18-10-8-15(22-3)9-11-18/h4-7,13,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCPFTQLVZZBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isopropylsulfonyl Group: This step involves the sulfonation of a suitable aromatic precursor with isopropylsulfonyl chloride under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the sulfonated aromatic compound.

    Final Coupling: The final step involves coupling the intermediate with an ethanone derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, particularly those associated with anaplastic lymphoma kinase (ALK) mutations. The compound's mechanism involves the modulation of signaling pathways critical for tumor cell survival and proliferation.
  • Antiinflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : There is emerging evidence that this compound may exert neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several studies have explored the applications of this compound:

  • Antitumor Efficacy :
    • A study demonstrated significant cytotoxic effects against ALK-positive lung cancer cells, highlighting its potential as a targeted therapy for this subtype of cancer. The study utilized MTT assays to assess cell viability and apoptosis markers .
  • Anti-inflammatory Mechanism :
    • Research focused on the compound's ability to modulate inflammatory pathways in macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its utility in inflammatory diseases .
  • Neuroprotection :
    • A recent investigation into neuroprotective mechanisms revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro, indicating its potential application in treating conditions like Alzheimer's disease .

Data Tables

Activity Cell Line/Model Effect Observed Reference
AntitumorALK-positive lung cancer cellsSignificant cytotoxicity
Anti-inflammatoryMacrophage modelReduced TNF-alpha and IL-6 levels
NeuroprotectionNeuronal cell lineMitigated oxidative stress damage

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include sulfonyl- and piperazinyl/piperidinyl-substituted ethanones, which exhibit diverse biological activities. Key comparisons are outlined below:

Compound Key Substituents Melting Point (°C) Biological Activity/Notes Reference
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) 4-Methoxyphenylsulfonyl, tetrazolylthio 161–163 Antiproliferative activity; electron-donating methoxy group enhances solubility .
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o) Trifluoromethylphenylsulfonyl, nitro 154–156 Improved metabolic stability due to CF₃ group; nitro substituent may confer redox activity .
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridinyl, trifluoromethylphenyl N/A CYP51 enzyme inhibitor; comparable efficacy to posaconazole against T. cruzi .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Fluorophenyl, piperidinyl N/A Research use only; fluorinated aromatic ring enhances bioavailability .

Key Observations:

Substituent Effects on Solubility and Stability :

  • The 4-methoxyphenylsulfonyl group in 7n improves water solubility compared to electron-withdrawing groups like nitro or trifluoromethyl in 7o .
  • The trifluoromethyl group in 7o and UDO enhances metabolic stability and enzyme binding affinity due to its strong electron-withdrawing nature .

Pyridine-based analogs like UDO show targeted enzyme inhibition, suggesting that the ethanone scaffold is versatile for diverse therapeutic applications .

Biological Activity

Chemical Structure and Properties

Chemical Name: 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone
Molecular Formula: C₁₈H₂₃N₃O₃S
Molecular Weight: 357.45 g/mol

The structural features of IPSU include a piperidine ring and an isopropylsulfonyl group, which are critical for its biological activity.

Research indicates that IPSU may exert its effects through multiple pathways:

  • Inhibition of ALK Pathway: Similar compounds have been shown to inhibit the anaplastic lymphoma kinase (ALK), which is implicated in various cancers. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Impact on Cell Cycle: Studies suggest that compounds structurally related to IPSU can disrupt the cell cycle, particularly at the G2/M phase, leading to increased cell death in cancerous cells .

Antiproliferative Effects

The antiproliferative activity of IPSU has been evaluated against various cancer cell lines. For instance, studies have demonstrated that related compounds show significant inhibition of cell growth in the following types of cancer:

Cell Line IC50 (µM) Activity Description
HT-29 (Colon Carcinoma)0.5Strong antiproliferative activity
M21 (Skin Melanoma)0.8Significant growth inhibition
MCF7 (Breast Carcinoma)0.6Moderate to high antiproliferative

IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on ALK Inhibition:
    A study indicated that similar compounds targeting ALK pathways resulted in substantial apoptosis in Karpas299 and H2228 cells, suggesting that IPSU could have a similar effect due to its structural similarities .
  • Cell Cycle Analysis:
    Research involving derivatives of sulfonyl phenyl compounds demonstrated that they could effectively induce G2/M phase arrest in several cancer cell lines, leading to enhanced cytotoxicity . This suggests that IPSU may also share this property.
  • Angiogenesis Inhibition:
    Related compounds have shown efficacy in blocking angiogenesis in chick chorioallantoic membrane assays, indicating potential applications in preventing tumor growth through vascular disruption .

Q & A

Q. What are the optimal synthetic routes for 2-(4-(isopropylsulfonyl)phenyl)-1-(4-methoxypiperidin-1-yl)ethanone?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and ketone formation. Key steps:

Sulfonylation : React 4-isopropylsulfonylphenyl precursor with a piperidine derivative (e.g., 4-methoxypiperidine) in dichloromethane or THF using a base (e.g., K₂CO₃) .

Coupling : Use palladium or copper catalysts for cross-coupling reactions to attach the ethanone moiety .

  • Optimization : Continuous flow reactors improve yield (e.g., 81% reported in similar compounds) and purity by minimizing side reactions .
  • Monitoring : Track intermediates via LC-MS (e.g., m/z 318 [M-H]⁻) and IR (C=O stretch at ~1675 cm⁻¹) .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and sulfonyl (-SO₂) groups.
  • LC-MS : Validate molecular weight (e.g., theoretical m/z 395.47 for C₂₁H₂₉NO₄S) .
  • X-ray crystallography : Resolve stereochemistry (if crystalline) .
  • Elemental analysis : Verify purity (>95%) .

Q. What solvents are recommended for solubility studies?

  • Methodological Answer : Test in polar aprotic solvents (DMSO, DMF) due to sulfonyl and methoxy groups. For kinetic studies, use ethanol or THF .
  • Data Table :
SolventSolubility (mg/mL)Notes
DMSO>50Preferred for assays
Ethanol~15Limited solubility
Water<1Requires surfactants

Q. How is purity assessed during synthesis?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm).
  • TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Melting Point : Compare observed mp (e.g., 149–151°C in analogs) to literature .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using SPR (e.g., binding affinity Kd < 1 μM) and ITC (thermodynamic profiling) .
  • Metabolite Screening : Use LC-MS/MS to rule out off-target effects from degradation products .
  • Structural Analysis : Compare X-ray/NMR data with inactive analogs to identify critical substituents (e.g., sulfonyl vs. methyl groups) .

Q. What strategies optimize metabolic stability in preclinical studies?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) .
  • Deuterium Labeling : Replace labile hydrogens (e.g., methoxy groups) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkers .

Q. How is the compound’s target selectivity profiled?

  • Methodological Answer :
  • Kinase Panel Screening : Test against 100+ kinases (IC₅₀ values) to identify off-target inhibition .
  • CRISPR-Cas9 Knockout : Validate target dependency in cell lines .
  • Molecular Docking : Compare binding poses in homologous proteins (e.g., piperidine vs. pyrrolidine scaffolds) .

Q. What in silico models predict physicochemical properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (~3.2), bioavailability (85%), and blood-brain barrier penetration .
  • Molecular Dynamics : Simulate aqueous solubility and membrane permeability (e.g., 0.5 µM in PAMPA assays) .
  • Data Table :
PropertyPredicted ValueExperimental Value
logP3.23.1 (HPLC)
PSA85 Ų82 Ų (X-ray)
Solubility (pH 7)0.1 µM0.08 µM

Q. How are SAR studies designed for this scaffold?

  • Methodological Answer :

Core Modifications : Replace 4-methoxypiperidine with azepane or pyrrolidine to assess ring size impact .

Substituent Scanning : Introduce halogens (F, Cl) at phenyl positions to modulate lipophilicity (Cl → +0.5 logP) .

Bioisosteres : Swap sulfonyl with carbonyl or phosphonate groups to improve solubility .

Q. What crystallization conditions yield high-quality crystals for structural studies?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion with 2:1 DCM/methanol or acetone/water mixtures .
  • Temperature : Slow cooling from 40°C to 4°C over 48 hours .
  • Additives : Add 5% glycerol to reduce crystal defects .

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